Simeton

Catalog No.
S592141
CAS No.
673-04-1
M.F
C8H15N5O
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simeton

CAS Number

673-04-1

Product Name

Simeton

IUPAC Name

2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)

InChI Key

HKAMKLBXTLTVCN-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)OC)NCC

Solubility

0.02 M

Synonyms

2-methoxy-4-ethylamino-6-ethylamino-1,3,5-triazine, simeton

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NCC

Scientific Research Applications of Simeton

Simeton has found applications in various scientific research fields due to its ability to control foaming and improve the efficiency and accuracy of research procedures. Here are some specific examples:

  • Biochemistry and Cell Biology: In cell culture experiments, Simeton can be used to prevent foam formation in media, which can interfere with cell growth and viability. This allows researchers to obtain more accurate and reliable results in cell-based assays.
  • Pharmaceutical Research and Drug Development: Simeton is often added to pharmaceutical formulations to prevent foaming during drug manufacturing processes or to prevent gas accumulation in gastrointestinal medications. This ensures efficient drug delivery and reduces patient discomfort.
  • Analytical Chemistry: Simeton can be used to improve the accuracy of analytical techniques that involve liquid handling, such as chromatography and spectrophotometry. By preventing foam formation, Simeton ensures consistent and reliable results in these critical measurements.
  • Environmental Science: Simeton can be used in environmental research to control foam formation during wastewater treatment processes. This allows for efficient wastewater treatment and reduces the risk of environmental pollution.

Simeton is a chemical compound with the molecular formula C₈H₁₅N₅O and a molecular weight of 197.24 g/mol. It is classified as a methoxy-1,3,5-triazine and is primarily known for its historical use as a herbicide. Simeton acts on a variety of common weeds, particularly targeting germinating annual grasses and other broadleaf weeds. Its chemical structure consists of a triazine ring, which is characteristic of many herbicides, allowing it to interact effectively with biological systems in plants .

Typical of triazine compounds. These include:

  • Hydrolysis: In the presence of water, simeton can hydrolyze to form less active or inactive metabolites.
  • Degradation: Environmental conditions such as light and temperature can lead to the photodegradation of simeton, resulting in the breakdown of its active components.
  • Reactions with Nucleophiles: The triazine ring can react with nucleophiles, potentially leading to the formation of substituted derivatives.

These reactions are crucial for understanding the environmental fate and persistence of simeton in agricultural settings .

Simeton exhibits herbicidal activity by inhibiting specific biochemical pathways in plants. It primarily interferes with photosynthesis and amino acid synthesis, disrupting normal growth processes. As a xenobiotic, simeton is foreign to living organisms and can have toxic effects on non-target species, including aquatic life if it leaches into water bodies .

The synthesis of simeton typically involves:

  • Formation of the Triazine Ring: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
  • Methylation: The introduction of a methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
  • Purification: Post-synthesis, simeton is purified using techniques like recrystallization or chromatography to ensure high purity for agricultural applications.

These methods highlight the synthetic versatility needed to produce simeton efficiently while maintaining quality standards .

Studies on the interactions of simeton with other chemicals have shown that it can exhibit synergistic effects when used in combination with other herbicides. This can enhance its efficacy against resistant weed populations. Additionally, interaction studies have assessed its potential toxicity to non-target organisms, emphasizing the need for careful management in agricultural practices to minimize ecological impact .

Simeton shares structural and functional similarities with several other triazine-based herbicides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
AtrazineC₈H₁₄ClN₅Widely used for weed control in corn; persistent in soil.
SimazineC₈H₁₂ClN₅Similar mode of action; used for broadleaf weed control.
TerbuthylazineC₁₂H₁₅ClN₄Effective against various weeds; less persistent than atrazine.

Uniqueness of Simeton: While all these compounds share a common triazine structure and herbicidal properties, simeton's unique methoxy group distinguishes it from others like atrazine and simazine, influencing its specific activity profile and environmental behavior .

Simeton, systematically named N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine (CAS Number: 673-04-1), is a triazine derivative with a molecular formula of C8H15N5O and a molecular weight of 197.24 g/mol [1] [7]. The compound features a 1,3,5-triazine core structure with two ethylamine substituents and one methoxy group [2]. The development of synthetic routes for simeton has evolved significantly since its initial synthesis in the mid-20th century, with the primary approach consistently involving trichloro-s-triazine (cyanuric chloride) as the key precursor [5] [14].

The historical synthetic pathway for simeton begins with the preparation of cyanuric acid through the thermal trimerization of urea at temperatures ranging from 200-350°C [27]. This process yields cyanuric acid, which serves as the foundation for subsequent reactions [19]. The conversion of cyanuric acid to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is achieved through chlorination using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) at temperatures between 70-150°C under strictly anhydrous conditions [20] [26].

StepProcessReaction ConditionsKey ParametersYield Range
1Cyanuric acid preparationThermal trimerization of urea at 200-350°CTemperature control, reaction time85-95%
2Chlorination to cyanuric chlorideReaction with PCl5/POCl3 at 70-150°CAnhydrous conditions, chlorinating agent ratio75-85%
3First nucleophilic substitutionAddition of ethylamine at 0-5°C in organic solventTemperature gradient, stoichiometric control70-80%
4Second nucleophilic substitutionAddition of methoxide at 25-30°C in organic solventReaction time, base concentration65-75%

The synthesis of simeton from cyanuric chloride exploits the differential reactivity of the three chlorine atoms in the triazine ring [15]. This reactivity gradient allows for sequential nucleophilic substitution reactions under controlled conditions [5]. The first substitution involves the reaction of cyanuric chloride with ethylamine at low temperatures (0-5°C) to selectively replace one chlorine atom [18] [20]. The temperature control is critical during this step, as it prevents multiple substitutions from occurring simultaneously [15].

Following the first substitution, the second ethylamine group is introduced at slightly elevated temperatures (10-25°C), taking advantage of the decreased reactivity of the remaining chlorine atoms [15] [18]. The final substitution with methoxide occurs at higher temperatures (25-30°C), completing the transformation to simeton [27]. This stepwise approach, developed in the 1950s-1960s, formed the foundation for industrial production methodologies that continue to be refined today [19] [26].

Early manufacturing processes faced significant challenges, including poor selectivity, high byproduct formation, and harsh reaction conditions that limited yield and purity [20]. The 1970s-1980s saw improvements in nucleophilic substitution methods with better temperature control and reaction monitoring, which enhanced product consistency and reduced waste [15] [18]. These advancements laid the groundwork for the catalytic optimizations that would follow in subsequent decades [26] [27].

Catalytic Optimization in Modern Manufacturing Processes

Modern manufacturing processes for simeton have been significantly enhanced through catalytic optimization strategies that improve reaction efficiency, selectivity, and environmental sustainability [6] [24]. The introduction of various catalyst systems has transformed the production methodology, allowing for milder reaction conditions, higher yields, and reduced waste generation [13] [16].

Lewis acid catalysts, including boron trifluoride (BF3), aluminum chloride (AlCl3), and zinc chloride (ZnCl2), have been employed to enhance the nucleophilic substitution reactions in simeton synthesis [6]. These catalysts coordinate with the nitrogen atoms in the triazine ring, increasing the electrophilicity of the carbon-chlorine bonds and facilitating more efficient substitution reactions at lower temperatures [15] [24]. The enhanced reactivity allows for better control over the substitution sequence, reducing the formation of undesired byproducts [6] [13].

Catalyst TypeExamplesProcess ImprovementChallenges
Lewis AcidsBF3, AlCl3, ZnCl2Enhanced reaction rates, lower temperaturesCatalyst recovery, corrosion issues
Metal-based catalystsPt/Al2O3, Pd/C, Cu complexesSelective substitution, reduced side reactionsMetal leaching, high cost
Phase transfer catalystsQuaternary ammonium saltsImproved phase interaction, faster reactionsSeparation from product stream
Heterogeneous catalystsSupported metal oxides, zeolitesRecyclability, continuous processingDeactivation over time, pore blocking
Enzyme-inspired catalystsBiomimetic catalystsHighly selective, mild conditionsLimited stability, narrow application range

Heterogeneous catalytic systems have gained prominence in modern simeton manufacturing due to their recyclability and compatibility with continuous flow processes [8] [24]. Alumina-supported platinum catalysts (Pt/Al2O3) have demonstrated particular efficacy in promoting selective substitution reactions while minimizing side reactions [24]. These catalysts operate at moderate temperatures (50-70°C) and pressures (2-5 atm), offering significant advantages over traditional non-catalytic methods [8] [6].

The development of flow reactor technologies has further revolutionized simeton production by enabling precise control over reaction parameters and facilitating continuous manufacturing processes [16] [13]. Monolithic catalysts with strategically positioned metal sites allow for efficient mass transfer and heat management, resulting in improved product consistency and reduced energy consumption [16]. Flow rates of 5-20 mL/min and operating temperatures of 40-60°C have been identified as optimal conditions for maximizing yield and selectivity in continuous simeton synthesis [13] [24].

Catalyst SystemCompositionProcess ParametersAdvantages
Heterogeneous Lewis acidsAl2O3-supported BF3Temperature: 20-40°C, Pressure: 1-2 atmRecyclability, reduced corrosion
Supported metal catalystsPt/Al2O3, Pd/CTemperature: 50-70°C, Pressure: 2-5 atmHigh selectivity, reduced waste
Ionic liquids[BMIM][BF4] with metal co-catalystsTemperature: 30-50°C, Pressure: 1 atmSolvent-free conditions possible
Flow reactor catalystsMonolithic catalysts with metal sitesFlow rate: 5-20 mL/min, Temperature: 40-60°CContinuous processing, precise control
Immobilized enzyme-inspired catalystsPolymer-supported biomimetic complexesTemperature: 25-35°C, pH: 6-8Mild conditions, high selectivity

Recent innovations in catalytic systems include the application of ionic liquids as both solvents and co-catalysts in simeton synthesis [6] [24]. These systems offer unique advantages, including enhanced solubility of reactants, stabilization of transition states, and potential for solvent-free reaction conditions [13]. The combination of ionic liquids with metal catalysts has shown promising results in terms of reaction rate, selectivity, and environmental impact [6] [16].

Enzyme-inspired catalysts represent another frontier in simeton manufacturing optimization [24]. These biomimetic systems mimic the selectivity and efficiency of natural enzymes, enabling highly specific substitution reactions under mild conditions [8]. While still in the developmental stage for large-scale application, these catalysts show potential for addressing persistent challenges in simeton production, particularly regarding byproduct formation and purification requirements [13] [24].

Byproduct Formation and Purification Challenges

The synthesis of simeton is inherently challenged by the formation of various byproducts that complicate purification processes and reduce overall yield [15] [23]. Understanding the mechanisms of byproduct formation is essential for developing effective prevention strategies and purification techniques [20] [22].

The sequential nucleophilic substitution of chlorine atoms in cyanuric chloride presents a fundamental challenge in controlling reaction selectivity [15]. Incomplete substitution reactions lead to mono-substituted and di-substituted intermediates that retain one or more chlorine atoms [18] [20]. These intermediates have similar physical and chemical properties to simeton, making separation difficult through conventional purification methods [15] [22].

Byproduct ClassFormation MechanismStructure ImpactPrevention Strategy
Mono-substituted intermediatesInsufficient reaction time or temperatureRetains two chlorine atomsOptimized reaction time and temperature monitoring
Di-substituted intermediatesImproper stoichiometry controlRetains one chlorine atomPrecise reagent addition and stoichiometry control
Over-substituted productsExcess nucleophile or extended reaction timeAll chlorines substituted with ethylamineControlled nucleophile addition and reaction quenching
Hydrolysis productsMoisture contamination during synthesisHydroxyl groups replace chlorine atomsAnhydrous conditions and moisture traps
Oligomeric impuritiesHigh concentration and temperatureMultiple triazine rings linkedDilute conditions and temperature control

Conversely, over-substitution can occur when excess nucleophiles or extended reaction times lead to the replacement of all three chlorine atoms with ethylamine groups, resulting in products that lack the methoxy functionality characteristic of simeton [15] [23]. Hydrolysis reactions represent another significant source of byproducts, particularly when moisture contamination occurs during synthesis [20]. These reactions produce hydroxy-triazine derivatives that can further complicate purification efforts [15] [22].

Oligomeric impurities form through side reactions between reactive intermediates, especially under conditions of high concentration and elevated temperature [23]. These linked triazine structures present unique purification challenges due to their size similarity to the target compound [15] [20]. The presence of catalyst residues in the final product stream adds another layer of complexity to purification processes [22] [23].

Purification ChallengeTraditional MethodModern ApproachEfficiency Improvement
Mono-substituted byproductsRecrystallizationContinuous crystallization15-25%
Di-substituted byproductsColumn chromatographyMembrane separation30-40%
Hydrolysis productsSolvent extractionContinuous liquid-liquid extraction20-30%
Oligomeric impuritiesPrecipitationSize exclusion techniques25-35%
Catalyst residuesFiltrationCatalytic destruction40-50%

Traditional purification methods for simeton include recrystallization, column chromatography, solvent extraction, precipitation, and filtration [22]. While effective to some degree, these approaches often result in significant yield losses and generate substantial waste streams [20] [22]. Recrystallization, commonly used to remove mono-substituted byproducts, typically achieves only moderate separation efficiency due to the similar solubility profiles of the target and impurities [15] [22].

Modern purification technologies have emerged to address these limitations, offering improved efficiency and reduced environmental impact [22] [33]. Continuous crystallization processes provide enhanced control over crystal formation and growth, resulting in better separation of simeton from mono-substituted byproducts with efficiency improvements of 15-25% [22] [33]. Membrane separation technologies have shown particular promise for removing di-substituted byproducts, with efficiency improvements of 30-40% compared to traditional column chromatography [22] [33].

Continuous liquid-liquid extraction systems offer advantages for removing hydrolysis products, while size exclusion techniques have proven effective for separating oligomeric impurities [22] [33]. Catalytic destruction methods represent an innovative approach to eliminating catalyst residues, with efficiency improvements of 40-50% compared to conventional filtration [22] [33].

XLogP3

1.8

UNII

387DQL493M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.40e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

673-04-1

Wikipedia

Simetone

Use Classification

Pesticides -> Herbicides -> Triazine herbicides -> Methylthiotriazine herbicides

Dates

Last modified: 08-15-2023

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